2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-(1-naphthalenylazo)-
Overview
Description
4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid is a complex organic compound known for its vibrant color properties and applications in various scientific fields. This compound is characterized by the presence of azo groups, hydroxyl groups, and sulfonic acid groups, which contribute to its unique chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid typically involves the diazotization of 1-naphthylamine followed by coupling with 4,5-dihydroxy-2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments to facilitate the diazotization process and alkaline conditions for the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like amines and alcohols can react with the sulfonic acid groups under basic conditions.
Major Products Formed
Oxidation: Quinones and sulfonated quinones.
Reduction: Amines and sulfonated amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a dye and pH indicator due to its color-changing properties.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the production of pigments, inks, and coatings.
Mechanism of Action
The mechanism of action of 4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with proteins, nucleic acids, and cell membranes, affecting their structure and function.
Pathways Involved: It can influence oxidative stress pathways, signal transduction pathways, and metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydroxy-3-(2-naphthalenylazo)-2,7-naphthalenedisulfonic acid
- 4,5-Dihydroxy-3-(4-naphthalenylazo)-2,7-naphthalenedisulfonic acid
- 4,5-Dihydroxy-3-(1-naphthalenylazo)-1,8-naphthalenedisulfonic acid
Uniqueness
4,5-Dihydroxy-3-(1-naphthalenylazo)-2,7-naphthalenedisulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of azo, hydroxyl, and sulfonic acid groups makes it particularly versatile for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4,5-dihydroxy-3-(naphthalen-1-yldiazenyl)naphthalene-2,7-disulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O8S2/c23-16-10-13(31(25,26)27)8-12-9-17(32(28,29)30)19(20(24)18(12)16)22-21-15-7-3-5-11-4-1-2-6-14(11)15/h1-10,23-24H,(H,25,26,27)(H,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBIMCYCRFBUAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O8S2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0069541 | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-(1-naphthalenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62106-17-6 | |
Record name | 4,5-Dihydroxy-3-[2-(1-naphthalenyl)diazenyl]-2,7-naphthalenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62106-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-(2-(1-naphthalenyl)diazenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062106176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-[2-(1-naphthalenyl)diazenyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3-(1-naphthalenylazo)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0069541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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